Cas no 6262-22-2 (n-(4-formamidophenyl)formamide)

n-(4-formamidophenyl)formamide structure
6262-22-2 structure
Product Name:n-(4-formamidophenyl)formamide
CAS No:6262-22-2
MF:C8H8N2O2
MW:164.161321640015
CID:956978
PubChem ID:12600504
Update Time:2025-04-19

n-(4-formamidophenyl)formamide Chemical and Physical Properties

Names and Identifiers

    • n-(4-formamidophenyl)formamide
    • N-(4-formylaminophenyl)formamide
    • N,N'-diformyl-1,4-phenylenediamine
    • N,N'-Diformyl-p-phenylenediamine
    • N,N'-p-Phenylen-bis-formamid
    • N,N'-p-phenylene-bis-formamide
    • N.N'-Diformyl-p-phenylendiamin
    • SCHEMBL469386
    • DTXSID20503982
    • G70240
    • N,N'-1,4-Phenylenediformamide
    • N,N'-(1,4-Phenylene)diformamide
    • 1,4-Bis(formylamino)benzene
    • 6262-22-2
    • Diformyl-p-phenylendiamin
    • DB-320402
    • P2255
    • MFCD00723269
    • MDL: MFCD00723269
    • Inchi: 1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12)
    • InChI Key: KDLCQMBNDVZRKM-UHFFFAOYSA-N
    • SMILES: O=CNC1C=CC(=CC=1)NC=O

Computed Properties

  • Exact Mass: 164.05900
  • Monoisotopic Mass: 164.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 209.0 to 213.0 deg-C
  • Boiling Point: 464.8±28.0 °C at 760 mmHg
  • Flash Point: 225.5±24.2 °C
  • PSA: 58.20000
  • LogP: 2.24100
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

n-(4-formamidophenyl)formamide Security Information

n-(4-formamidophenyl)formamide Pricemore >>

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